molecular formula C16H14FN3O3 B140889 Reduced-flubendazole CAS No. 82050-12-2

Reduced-flubendazole

Cat. No.: B140889
CAS No.: 82050-12-2
M. Wt: 315.3 g/mol
InChI Key: GONRXGWUUBPRKF-UHFFFAOYSA-N
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Description

Reduced-flubendazole is a derivative of flubendazole, a benzimidazole anthelmintic widely used to treat parasitic worm infections in both humans and animals. The compound is known for its enhanced solubility and bioavailability compared to its parent compound, flubendazole .

Mechanism of Action

Target of Action

Reduced-flubendazole, also known as Hydroxyflubendazole, is an anthelmintic drug . The primary targets of this compound are the microtubules in the cells of parasitic worms . Microtubules play a crucial role in maintaining the structure of cells and are involved in many cellular processes, including division and intracellular transport .

Mode of Action

Hydroxyflubendazole interacts with its targets by binding to the tubulin in the microtubules . This binding disrupts the structure of the microtubules, inhibiting their assembly and interfering with the transport of secretory vesicles . This disruption can lead to the death of the parasitic worms .

Biochemical Pathways

It is known that the drug’s action on the microtubules affects the normal functioning of the cells in the parasitic worms . This can lead to a variety of downstream effects, including impaired nutrient absorption, disrupted cell division, and ultimately, the death of the parasite .

Pharmacokinetics

The pharmacokinetics of Hydroxyflubendazole are complex and can vary depending on the formulation of the drug . In general, the drug has good oral bioavailability, ranging from 15% to more than 100% in animals . The drug is metabolized in the liver, and the metabolites are excreted in the feces .

Result of Action

The result of Hydroxyflubendazole’s action is the effective elimination of parasitic worms from the host organism . By disrupting the structure and function of the microtubules in the cells of the worms, the drug causes the worms to die . This can lead to a reduction in the symptoms of the parasitic infection and ultimately, the resolution of the infection .

Action Environment

The action of Hydroxyflubendazole can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, the presence of food in the stomach can influence the rate and extent of drug absorption . The drug’s efficacy can also be affected by the specific species of parasite and its resistance to the drug .

Biochemical Analysis

Biochemical Properties

It is known that flubendazole, the parent compound, interacts with tubulin, a protein involved in cell division . This interaction disrupts the formation of microtubules, structures essential for cell division, leading to the death of parasitic worms .

Cellular Effects

The cellular effects of Hydroxyflubendazole are not well-studied. Flubendazole has been shown to have significant effects on cells, particularly those of parasitic worms. It disrupts the formation of microtubules, which are crucial for cell division . This disruption leads to the death of the worms, effectively treating the infection .

Molecular Mechanism

It is likely to be similar to that of flubendazole, which acts by binding to tubulin and disrupting microtubule formation . This disruption prevents cell division, leading to the death of the parasitic worms .

Temporal Effects in Laboratory Settings

It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with dosage, and this is likely to be the case with Hydroxyflubendazole .

Metabolic Pathways

Drug metabolism generally involves two phases: phase I (modification reactions) and phase II (conjugation reactions) . Flubendazole, the parent compound, is likely metabolized through these pathways .

Transport and Distribution

Drugs can be transported and distributed via passive diffusion, facilitated diffusion, and active transport .

Subcellular Localization

The localization of a drug within a cell can have significant effects on its activity and function . Techniques such as green fluorescent protein (GFP) imaging can be used to study the subcellular localization of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Reduced-flubendazole can be synthesized through the reduction of flubendazole. The process involves the use of reducing agents such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol or ethanol. The reaction typically occurs at room temperature and yields hydroxyflubendazole as the primary product .

Industrial Production Methods: Industrial production of hydroxyflubendazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Reduced-flubendazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form flubendazole using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: The hydroxyl group in hydroxyflubendazole can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Reduced-flubendazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Flubendazole: The parent compound, used primarily as an anthelmintic.

    Mebendazole: Another benzimidazole derivative with similar anthelmintic properties.

    Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.

Uniqueness: Reduced-flubendazole stands out due to its improved solubility and bioavailability compared to flubendazole. This makes it more effective in certain applications, particularly in cases where enhanced absorption is crucial .

Properties

IUPAC Name

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONRXGWUUBPRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438010
Record name Reduced-flubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82050-12-2
Record name Reduced-flubendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82050-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reduced-flubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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